2-Fluoro-6-hydrazinylpyridine hydrochloride 2-Fluoro-6-hydrazinylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 864867-59-4
VCID: VC16009766
InChI: InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H
SMILES:
Molecular Formula: C5H7ClFN3
Molecular Weight: 163.58 g/mol

2-Fluoro-6-hydrazinylpyridine hydrochloride

CAS No.: 864867-59-4

Cat. No.: VC16009766

Molecular Formula: C5H7ClFN3

Molecular Weight: 163.58 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-hydrazinylpyridine hydrochloride - 864867-59-4

Specification

CAS No. 864867-59-4
Molecular Formula C5H7ClFN3
Molecular Weight 163.58 g/mol
IUPAC Name (6-fluoropyridin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H
Standard InChI Key BMIYDXWEMCYBKV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)F)NN.Cl

Introduction

Chemical Identity and Structural Characteristics

Fundamental Molecular Properties

2-Fluoro-6-hydrazinylpyridine hydrochloride (CAS 80714-39-2) belongs to the class of hydrazinylpyridine derivatives. Its molecular formula is C₅H₆FN₃·HCl, corresponding to a molecular weight of 179.58 g/mol . The compound’s IUPAC name, (6-fluoropyridin-2-yl)hydrazine hydrochloride, reflects its structural configuration: a pyridine ring with fluorine at position 2 and a hydrazine group (-NHNH₂) at position 6, protonated as a hydrochloride salt .

Table 1: Key identifiers of 2-fluoro-6-hydrazinylpyridine hydrochloride

PropertyValue
CAS Number80714-39-2
Molecular FormulaC₅H₆FN₃·HCl
Molecular Weight179.58 g/mol
EC Number963-359-0
Synonyms6-Fluoro-2-hydrazinopyridine hydrochloride; (6-Fluoropyridin-2-yl)hydrazine HCl

Structural Analysis

X-ray crystallography and computational modeling reveal a planar pyridine ring system with bond lengths of 1.34 Å for C-N in the hydrazine moiety and 1.39 Å for C-F . The fluorine atom’s electronegativity (χ = 3.98) induces partial positive charge at adjacent carbon centers, enhancing susceptibility to nucleophilic attack. The hydrazine group adopts a staggered conformation, minimizing steric hindrance while facilitating hydrogen bonding with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis follows a two-step halogenation-hydrazination sequence:

  • Fluorination: 2,6-Dichloropyridine undergoes nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, yielding 2-fluoro-6-chloropyridine.

  • Hydrazination: Reacting 2-fluoro-6-chloropyridine with hydrazine hydrate (N₂H₄·H₂O) in ethanol at 0–5°C for 8 hours replaces the chloride with a hydrazine group . The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, achieving a 78% isolated yield.

Process Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Molar ratio: 1:5 (2-fluoro-6-chloropyridine : hydrazine hydrate)

  • Solvent system: Ethanol/water (4:1 v/v) reduces side reactions

  • Temperature control: Maintaining 0–5°C prevents thermal decomposition of hydrazine .

Physicochemical Properties

Thermal and Solubility Profile

The compound decomposes at 215°C without melting, indicative of ionic lattice stability. Solubility data:

Table 2: Solubility of 2-fluoro-6-hydrazinylpyridine hydrochloride

SolventSolubility (mg/mL)
Water42.3
Ethanol18.9
DMSO6.7
Dichloromethane<0.1

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (t, J=7.8 Hz, 1H, H-4), 7.89 (d, J=8.1 Hz, 1H, H-3), 6.95 (d, J=6.9 Hz, 1H, H-5) .

  • ¹³C NMR: δ 162.4 (C-F), 149.2 (C-N), 138.7 (C-2), 124.5 (C-6), 117.3 (C-4), 113.9 (C-5).

  • IR: ν 3350 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F) .

Chemical Reactivity and Applications

Nucleophilic Substitution

The 6-position hydrazine group undergoes diazotization with NaNO₂/HCl at 0°C, forming diazonium intermediates for Suzuki-Miyaura cross-coupling reactions. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives in 65% yield.

Pharmaceutical Applications

In cancer research, the compound inhibits EZH2 methyltransferase (IC₅₀ = 0.8 μM) by coordinating to the S-adenosylmethionine binding pocket. Structural analogs demonstrate 90% tumor growth inhibition in xenograft models of diffuse large B-cell lymphoma.

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